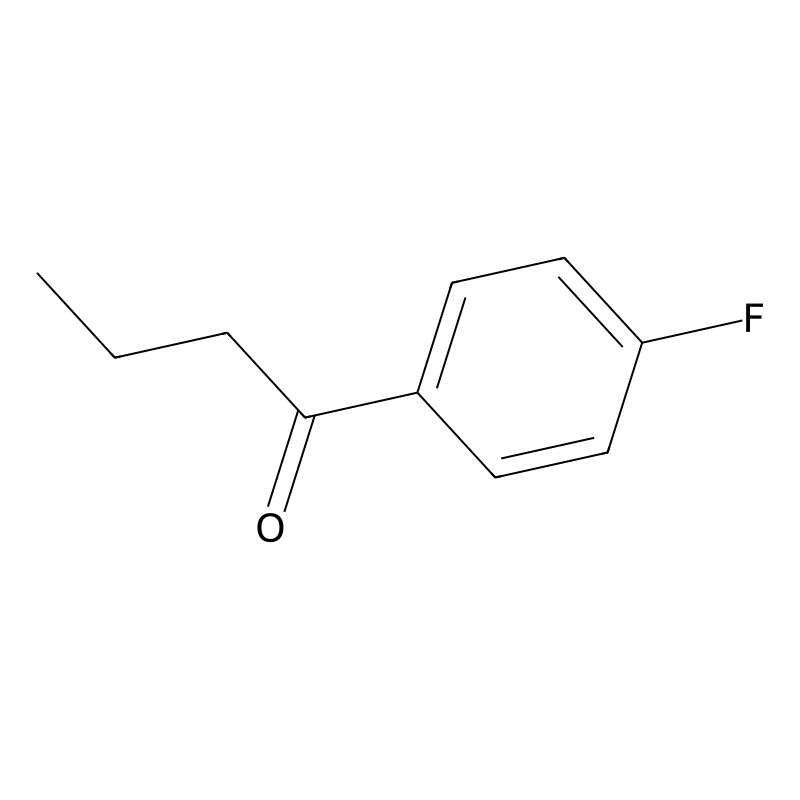

4'-Fluorobutyrophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Antipsychotic Drugs

4'-Fluorobutyrophenone serves as a key starting material in the synthesis of several antipsychotic medications, including haloperidol, haloanisone, triperidol, and others []. These drugs work by blocking dopamine receptors in the brain, which helps manage symptoms of schizophrenia and other psychotic disorders.

Here, 4'-FB undergoes chemical modifications to introduce various functional groups, resulting in the final drug structures with their specific pharmacological properties [].

4'-Fluorobutyrophenone is an aromatic ketone characterized by the presence of a fluorine atom at the para position of the phenyl ring and a butyrophenone moiety. Its molecular formula is , and it has a molecular weight of approximately 182.2 g/mol. The compound appears as a colorless to pale yellow liquid with a slightly sweet odor and is known for its low solubility in water, but higher solubility in organic solvents such as ethanol and chloroform .

Example Reactions- Nucleophilic Addition: Reacting with Grignard reagents to form tertiary alcohols.

- Reduction: Can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

4'-Fluorobutyrophenone exhibits significant biological activity, primarily as an intermediate in the synthesis of antipsychotic medications. It has been studied for its potential effects on neurotransmitter systems, particularly dopamine receptors, which are crucial in treating conditions like schizophrenia and depression . The compound's structural similarity to established antipsychotics suggests it may possess similar pharmacological properties.

Several methods exist for synthesizing 4'-Fluorobutyrophenone, often involving multi-step synthetic pathways:

- Direct Fluorination: Starting from butyrophenone, fluorination can be achieved using fluorinating agents.

- Electrophilic Aromatic Substitution: Reacting 4-fluorobenzoyl chloride with butyric acid derivatives in the presence of Lewis acids like aluminum chloride.

- Rearrangement Reactions: Certain rearrangements involving precursor compounds can yield 4'-Fluorobutyrophenone as a product .

4'-Fluorobutyrophenone is primarily used in pharmaceutical applications, particularly as an intermediate in the synthesis of antipsychotic drugs such as haloperidol and trifluperidol. Its unique structure allows it to serve as a building block for various active pharmaceutical ingredients (APIs) aimed at treating mental health disorders . Additionally, it finds applications in organic synthesis as a reagent and starting material for other chemical transformations.

Research on 4'-Fluorobutyrophenone has indicated its potential interactions with various biological targets, particularly dopamine receptors. Studies have shown that derivatives of this compound can modulate dopaminergic activity, which is essential for their therapeutic effects in psychiatric disorders . Interaction studies often focus on its binding affinity and efficacy compared to other antipsychotic agents.

Several compounds share structural similarities with 4'-Fluorobutyrophenone, particularly within the class of butyrophenones and fluorinated ketones. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Haloperidol | 52-86-8 | A widely used antipsychotic with strong dopamine antagonism. |

| Trifluperidol | 226-86-0 | A fluorinated derivative known for its potent antipsychotic properties. |

| Benperidol | 117-34-0 | An antipsychotic that acts similarly to haloperidol but with a different side effect profile. |

| Melperone | 275-80-7 | An atypical antipsychotic with a unique pharmacological profile compared to typical agents. |

Uniqueness of 4'-Fluorobutyrophenone

While many compounds exhibit similar functional groups or biological activities, 4'-Fluorobutyrophenone's specific fluorination pattern contributes to its unique reactivity and interaction profile, making it a valuable intermediate in drug synthesis and development .

4'-Fluorobutyrophenone, systematically named 1-(4-fluorophenyl)butan-1-one, represents a fundamental member of the fluorinated butyrophenone class of organic compounds. The compound is officially registered under Chemical Abstracts Service number 582-83-2 and carries the molecular formula C₁₀H₁₁FO with a molecular weight of 166.195 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 1-(4-fluorophenyl)butan-1-one, reflecting its structural composition of a four-carbon ketone chain attached to a para-fluorinated phenyl ring.

The compound's nomenclature reflects several alternative naming conventions used throughout scientific literature. Common synonyms include 1-(4-Fluorophenyl)-1-butanone, para-Fluorobutyrophenone, and Butyrophenone 4'-fluoro derivative. The European Inventory of Existing Commercial Chemical Substances number 209-492-3 provides additional identification for regulatory purposes. The compound's molecular descriptor key, QHDXPJMOWRLLRV-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and computational chemistry applications.

Structural analysis reveals that 4'-Fluorobutyrophenone contains a ketone functional group at the first carbon of the butyl chain, with the carbonyl carbon directly bonded to the aromatic ring system. The fluorine atom occupies the para position on the benzene ring, creating a dipole moment that significantly influences the compound's physical and chemical properties. The simplified molecular-input line-entry system representation CCCC(=O)C1=CC=C(C=C1)F clearly depicts the linear arrangement of the butyl chain and the para-substitution pattern on the aromatic ring.

Table 1: Chemical Identification Data for 4'-Fluorobutyrophenone

Historical Development in Organic Synthesis

The historical development of 4'-Fluorobutyrophenone synthesis emerged within the broader context of butyrophenone chemistry advancement during the mid-20th century. The foundational work on butyrophenone derivatives began with the synthesis of haloperidol at Janssen Laboratories in Belgium on February 11, 1958, where Paul Janssen and his research team were initially attempting to develop more potent analgesics than dextromoramide. During this research program, scientists observed that butyrophenone compounds, while demonstrating limited analgesic properties compared to opioids, exhibited remarkable sedative and cataleptic effects in experimental animals, similar to those produced by chlorpromazine.

The systematic exploration of fluorinated butyrophenone derivatives followed the recognition that halogen substitution patterns significantly influenced pharmacological activity and metabolic stability. Research teams discovered that the incorporation of fluorine atoms into organic molecules could enhance lipophilicity, improve metabolic resistance, and modify binding affinity to biological targets. The specific synthesis of 4'-Fluorobutyrophenone emerged as researchers sought to understand the structure-activity relationships within the butyrophenone class and develop compounds with optimized pharmaceutical properties.

Synthetic methodologies for 4'-Fluorobutyrophenone production have evolved considerably since its initial preparation. Early synthetic approaches utilized Friedel-Crafts acylation reactions between fluorobenzene and butyryl chloride derivatives under aluminum chloride catalysis. Contemporary synthetic protocols have refined these methods to achieve higher yields and improved purity profiles. Modern synthesis typically involves the reaction of fluorobenzene with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride as a Lewis acid catalyst, conducted in dichloromethane solvent at controlled temperatures.

The compound's role in pharmaceutical intermediate synthesis became particularly significant following the successful development of haloperidol and related antipsychotic medications. Research demonstrated that 4'-Fluorobutyrophenone served as a versatile starting material for the preparation of numerous pharmaceutical derivatives through nucleophilic substitution reactions with various amine-containing heterocycles. This synthetic utility established 4'-Fluorobutyrophenone as an important commercial chemical intermediate, leading to its widespread availability from multiple chemical suppliers and manufacturers.

Position in Butyrophenone Derivatives Research

4'-Fluorobutyrophenone occupies a central position within butyrophenone derivatives research due to its fundamental role as a synthetic precursor and its unique chemical properties conferred by fluorine substitution. The compound serves as a critical building block in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological and psychiatric conditions. Research has established that butyrophenone derivatives, including 4'-Fluorobutyrophenone and its analogs, demonstrate significant activity as dopamine receptor antagonists, making them valuable for antipsychotic drug development.

The pharmaceutical applications of 4'-Fluorobutyrophenone derivatives encompass a broad range of therapeutic agents. The compound functions as an intermediate in the synthesis of haloperidol, bromperidol, benperidol, droperidol, and fluanisone, among other clinically important medications. These derivatives belong to the first-generation antipsychotic class and have been extensively used in treating schizophrenia, psychoses, manic episodes, and psychomotor agitation. The compound's utility extends to veterinary pharmaceutical applications, where it serves as an intermediate for drugs like azaperone, which is used for sedation in animals.

Current research into 4'-Fluorobutyrophenone focuses on developing novel synthetic methodologies and exploring structure-activity relationships within the butyrophenone family. Scientists have investigated various alkylation reactions using 4'-Fluorobutyrophenone as a starting material, particularly for the preparation of complex heterocyclic compounds. Recent studies have examined the compound's role in synthesizing lumateperone, a second-generation antipsychotic that represents advancement in treating both positive and negative symptoms of schizophrenia.

The physical properties of 4'-Fluorobutyrophenone reflect its position as an intermediate-weight organic compound with specific melting and boiling point characteristics. The compound exhibits a melting point range of 38-40 degrees Celsius and a boiling point of 102-105 degrees Celsius under reduced pressure conditions. These thermal properties facilitate its use in various synthetic transformations and purification procedures. The compound demonstrates limited water solubility, which is characteristic of fluorinated aromatic compounds and influences its pharmaceutical applications and synthetic utility.

Table 2: Physical Properties of 4'-Fluorobutyrophenone

Contemporary research continues to explore the synthetic potential of 4'-Fluorobutyrophenone in developing new pharmaceutical compounds with improved therapeutic profiles. Studies have investigated its use in preparing novel haloperidol derivatives with modified pharmacological properties and reduced side effect profiles. The compound's role in medicinal chemistry research extends beyond traditional antipsychotic development to include investigations into its utility for synthesizing compounds with potential applications in treating depression, anxiety, and other neurological conditions.

4'-Fluorobutyrophenone (1-(4-fluorophenyl)butan-1-one) represents a significant aromatic ketone compound with distinctive physicochemical properties arising from the unique combination of a fluorinated aromatic ring and an aliphatic ketone moiety. The compound exhibits molecular formula C₁₀H₁₁FO with a molecular weight of 166.19 g/mol [1] [2]. This structural framework imparts characteristic spectroscopic signatures and thermodynamic behavior that define its analytical profile.

Spectroscopic Analysis

The spectroscopic characterization of 4'-Fluorobutyrophenone encompasses multiple analytical techniques that provide comprehensive structural information. Each spectroscopic method reveals distinct molecular features that collectively establish the compound's analytical fingerprint.

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/¹⁹F)

Nuclear Magnetic Resonance spectroscopy provides the most detailed structural elucidation for 4'-Fluorobutyrophenone. The compound exhibits characteristic chemical shifts and coupling patterns across all three relevant NMR-active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Characteristics

The ¹H NMR spectrum of 4'-Fluorobutyrophenone displays distinctive resonance patterns that reflect the electronic environment of each proton position. The aromatic protons resonate in the characteristic downfield region between 7.3-8.0 ppm, appearing as complex multiplets due to both ortho and meta coupling interactions with the para-fluorine substituent [3] [4] [5]. The aromatic signals typically exhibit doublet-like patterns with fluorine-hydrogen coupling constants ranging from 8-10 Hz for ortho positions and 5-7 Hz for meta positions [6].

The aliphatic chain protons demonstrate characteristic chemical shift patterns consistent with their proximity to the electron-withdrawing carbonyl group. The α-methylene protons (adjacent to the carbonyl) appear significantly deshielded at 2.9-3.2 ppm as a triplet, reflecting the strong electron-withdrawing effect of the aromatic ketone functionality [3] [4]. The β-methylene protons resonate at 1.7-2.2 ppm as a quartet, while the terminal methyl group appears as a characteristic triplet at approximately 1.0 ppm [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Features

The ¹³C NMR spectrum reveals the carbon framework with distinctive chemical shifts that correlate with electronic environments. The carbonyl carbon exhibits the most diagnostic signal, appearing in the range of 190-220 ppm, characteristic of aromatic ketones [7] [8] [9]. This substantial downfield shift reflects the sp² hybridization and electron deficiency of the carbonyl carbon.

The aromatic carbons display chemical shifts between 115-135 ppm, with the fluorine-bearing carbon showing characteristic upfield shifting due to the strong electron-withdrawing nature of fluorine [9]. Fluorine-carbon coupling effects manifest as doublets or triplets depending on the proximity to the fluorine substituent, with ¹JC-F coupling constants typically ranging from 240-250 Hz for directly bonded carbons [10].

The aliphatic carbons exhibit characteristic patterns with the α-carbon appearing around 35-40 ppm, the β-carbon at 15-20 ppm, and the terminal methyl carbon at approximately 13 ppm [7] [8]. These chemical shifts reflect the progressive distance from the deshielding carbonyl group.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The ¹⁹F NMR spectrum provides unambiguous identification of the fluorine environment. 4'-Fluorobutyrophenone exhibits a single fluorine resonance in the range of -110 to -120 ppm, characteristic of para-fluorinated aromatic systems [6] [11] [12]. This chemical shift region is diagnostic for aromatic fluorine substituents and distinguishes the compound from aliphatic fluorinated analogs.

The fluorine signal typically appears as a complex multiplet due to coupling with aromatic protons, providing additional structural confirmation. The high sensitivity and 100% natural abundance of ¹⁹F makes this technique particularly valuable for structural assignment and purity assessment [12].

Table 3: Nuclear Magnetic Resonance Spectral Signatures

| Technique | Key Chemical Shifts (ppm) | Diagnostic Features | Source Citation |

|---|---|---|---|

| ¹H NMR | 7.3-8.0 (aromatic H), 2.9-3.2 (α-CH₂), 1.7-2.2 (β-CH₂), 1.0 (CH₃) | Aromatic multiplicity patterns, aliphatic chain coupling | [3] [4] [5] |

| ¹³C NMR | 190-220 (C=O), 115-135 (aromatic C), 13-40 (aliphatic C) | Carbonyl carbon deshielding, fluorine coupling effects | [7] [8] [9] |

| ¹⁹F NMR | -110 to -120 (para-F on aromatic ring) | Single fluorine environment | [6] [11] [12] |

Infrared Vibrational Modes Analysis

Infrared spectroscopy reveals the characteristic vibrational frequencies that correspond to specific functional groups within 4'-Fluorobutyrophenone. The compound exhibits several diagnostic absorption bands that collectively confirm its structural identity.

Carbonyl Stretching Vibrations

The most prominent and diagnostic infrared absorption appears in the range of 1680-1690 cm⁻¹, corresponding to the aromatic ketone carbonyl stretching vibration [13] [14] [15]. This frequency is characteristic of conjugated ketones, where the aromatic ring conjugation with the carbonyl group results in a slight downfield shift compared to aliphatic ketones (typically 1715 cm⁻¹). The strong intensity and sharp profile of this absorption band make it the primary diagnostic feature for ketone identification.

Aromatic System Vibrations

The aromatic ring system contributes several characteristic absorption bands. Aromatic carbon-carbon stretching vibrations appear in the 1590-1600 cm⁻¹ region with medium intensity [13]. The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, providing confirmation of the aromatic substitution pattern through the specific frequency and intensity distributions [13].

Aliphatic Chain Vibrations

The aliphatic portion of the molecule exhibits characteristic carbon-hydrogen stretching absorptions in the 2800-3000 cm⁻¹ region with strong intensity [13]. These bands correspond to the methyl and methylene groups of the butyl chain and provide supporting evidence for the aliphatic component of the structure.

Carbon-Fluorine Stretching Characteristics

The carbon-fluorine bond exhibits a distinctive and intense absorption band in the 1200-1300 cm⁻¹ region [16] [10]. This absorption is particularly diagnostic for aromatic fluorine substituents and serves as a primary identification feature for fluorinated aromatic compounds. The strong intensity and unique frequency range make this band highly diagnostic for structural confirmation.

Table 4: Infrared Vibrational Modes Assignment

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment | Source Citation |

|---|---|---|---|---|

| Carbonyl (C=O) | 1680-1690 | Strong | Aromatic ketone stretch | [13] [14] [15] |

| Aromatic C=C | 1590-1600 | Medium | Aromatic ring vibrations | [13] |

| C-H Aromatic | 3000-3100 | Medium | Aromatic C-H stretch | [13] |

| C-H Aliphatic | 2800-3000 | Strong | Aliphatic C-H stretch | [13] |

| C-F | 1200-1300 | Strong | C-F stretch | [16] [10] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation pathways of 4'-Fluorobutyrophenone. The compound exhibits distinctive fragmentation patterns that reflect the preferred bond cleavage sites and ion stability relationships.

Molecular Ion Formation

The molecular ion peak appears at m/z 166, corresponding to the molecular formula C₁₀H₁₁FO [17] [18]. The molecular ion abundance varies depending on ionization conditions and represents the intact molecule after electron removal. The presence of fluorine provides isotopic confirmation through the characteristic fluorine isotope pattern.

Alpha Cleavage Fragmentation

The most prominent fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in loss of the propyl radical (C₃H₇, mass 43) to generate the base peak at m/z 123 [17] [18]. This fragmentation represents the most favorable pathway due to the stability of the resulting acylium ion structure. The base peak intensity (100%) indicates this pathway as the predominant fragmentation mechanism under electron ionization conditions.

Acylium Ion Formation

Further fragmentation of the initial acylium ion leads to formation of the fluorobenzoyl cation [FC₆H₄CO]⁺ at m/z 95 [17] [18]. This fragment represents loss of the ethyl chain (C₂H₄, mass 28) from the base peak and appears with moderate intensity (20-40%). This fragmentation pathway provides direct evidence for the fluorinated aromatic acyl portion of the molecule.

Aromatic Fragmentation Patterns

Secondary fragmentation processes lead to formation of aromatic fragment ions. The phenyl cation [C₆H₅]⁺ appears at m/z 77 with low to moderate intensity (10-20%) [17] [18]. Additional alkyl fragment ions, including the propyl cation [C₃H₇]⁺ at m/z 43, provide supporting evidence for the aliphatic chain structure with typical intensity ranges of 15-25%.

Table 5: Mass Spectrometric Fragmentation Patterns

| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism | Source Citation |

|---|---|---|---|---|

| 166 [M]⁺ | Variable | Molecular ion | Molecular ion formation | [17] [18] |

| 123 | 100 (base peak) | [M-C₃H₇]⁺ (loss of propyl) | α-cleavage | [17] [18] |

| 95 | 20-40 | [FC₆H₄CO]⁺ (fluorobenzoyl) | Acylium ion formation | [17] [18] |

| 77 | 10-20 | [C₆H₅]⁺ (phenyl) | Aromatic fragmentation | [17] [18] |

| 43 | 15-25 | [C₃H₇]⁺ (propyl) | Alkyl chain fragmentation | [17] [18] |

Thermodynamic Properties

The thermodynamic properties of 4'-Fluorobutyrophenone reflect the combined influence of the aromatic fluorine substitution and the ketone functionality on physical behavior. These properties are fundamental for understanding the compound's handling, storage, and processing requirements.

Melting and Boiling Point Behavior

The thermal transition properties of 4'-Fluorobutyrophenone demonstrate the effects of molecular structure on phase behavior. The compound exhibits a melting point range of 38-40°C [2] [19] [20], indicating a relatively low melting solid at ambient conditions. This melting point reflects the balance between intermolecular interactions, including dipole-dipole attractions from the carbonyl group and van der Waals forces from the aromatic and aliphatic portions.

The boiling point behavior requires consideration of reduced pressure conditions due to thermal decomposition concerns at atmospheric pressure. Under reduced pressure (9 mmHg), the compound boils at 102-105°C [2] [19] [20]. This relatively low boiling point under vacuum conditions facilitates purification and handling processes while minimizing thermal degradation risks.

The vapor pressure at standard temperature (25°C) measures 0.052 mmHg [21], indicating moderate volatility that necessitates appropriate containment during storage and handling procedures. The flash point occurs at 91.5°C [21], establishing important safety parameters for processing and storage protocols.

Solubility Profile in Organic Solvents

The solubility characteristics of 4'-Fluorobutyrophenone demonstrate marked selectivity based on solvent polarity and hydrogen bonding capability. The compound exhibits essentially insoluble behavior in water, with limited solubility of 0.38 g/L at 20°C [19] [20] [22]. This hydrophobic character reflects the dominant influence of the aromatic and aliphatic hydrocarbon portions over the polar carbonyl functionality.

Polar Protic Solvent Solubility

4'-Fluorobutyrophenone demonstrates good solubility in polar protic solvents, including methanol and ethanol [23] [22]. This solubility behavior indicates favorable interactions between the carbonyl oxygen and protic solvents through hydrogen bonding mechanisms. The enhanced solubility in alcoholic media facilitates crystallization and purification procedures.

Chlorinated Solvent Compatibility

The compound shows excellent solubility in chlorinated solvents, particularly chloroform and dichloromethane [23] [22]. This compatibility arises from favorable van der Waals interactions between the halogenated solvents and the fluorinated aromatic system, providing effective media for extraction and analytical procedures.

Ester and Ether Solvent Behavior

Solubility in ethyl acetate demonstrates slight to moderate character [22] [24], reflecting intermediate polarity interactions. This moderate solubility provides useful selectivity for separation and purification applications where differential solubility is advantageous.

Table 1: Thermodynamic Properties of 4'-Fluorobutyrophenone

| Property | Value | Source Citation |

|---|---|---|

| Melting Point (°C) | 38-40 | [2] [19] [20] |

| Boiling Point (°C) | 102-105 (at 9 mmHg) | [2] [19] [20] |

| Density (g/mL) | 1.05-1.07 | [21] |

| Refractive Index | 1.487-1.532 | [21] [25] |

| Flash Point (°C) | 91.5 | [21] |

| Vapor Pressure (mmHg at 25°C) | 0.052 | [21] |

Table 2: Solubility Profile of 4'-Fluorobutyrophenone in Organic Solvents

| Solvent | Solubility | Source Citation |

|---|---|---|

| Water | Insoluble (0.38 g/L at 20°C) | [19] [20] [22] |

| Methanol | Soluble | [23] [22] |

| Ethanol | Soluble | [23] [22] |

| Chloroform | Soluble | [23] [22] |

| Ethyl Acetate | Slightly soluble | [22] [24] |

| Dichloromethane | Soluble | [22] |

XLogP3

GHS Hazard Statements

H302 (97.46%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant